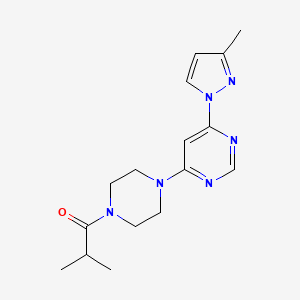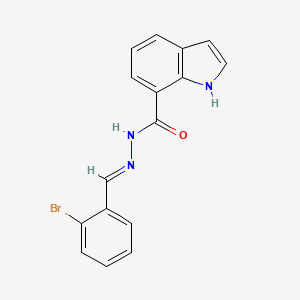![molecular formula C18H26N6O2 B5520280 5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5520280.png)
5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. Techniques such as microwave irradiation have been utilized to synthesize novel series of compounds, including those with 1,2,4-triazole moieties, which are related to the chemical structure of interest. For example, Sangshetti et al. (2014) described the synthesis of 1,2,4-triazol-3-yl methyl derivatives using microwave irradiation, showcasing the efficiency of modern synthetic methods in creating complex heterocyclic compounds (Sangshetti et al., 2014).
Molecular Structure Analysis
The analysis of molecular structures, particularly for complex organic compounds, often involves spectroscopic techniques and X-ray crystallography. Karczmarzyk and Malinka (2004) investigated the crystal and molecular structures of related compounds, providing insights into the conformation and geometric arrangement of atoms within such molecules (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The reactivity of a compound is defined by its functional groups and molecular structure. Lee and Kim (1993) explored the reactions of dithiazoles with alkylamines, which can shed light on the chemical behavior of similar structures, including the targeted compound. The study highlights the versatility and reactivity of such compounds, which are essential for further chemical modifications and applications (Lee & Kim, 1993).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline structure, are crucial for its application in various fields. Studies like those conducted by Zhu et al. (2005) on related pyrazolo[3,4-b]pyridine derivatives provide valuable data on these aspects, which can be extrapolated to understand the physical characteristics of the compound (Zhu et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for the potential application of a compound. For instance, Ibberson et al. (2023) developed a catalyst-free synthesis of derivatives involving amino groups and evaluated their antioxidant activity, highlighting the importance of understanding a compound's chemical behavior (Ibberson et al., 2023).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A novel series of compounds related to 5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one have been synthesized with potential antifungal activities. For instance, one study focused on synthesizing derivatives that showed promising in vitro antifungal activity against Candida albicans, with some compounds being more potent than the standard miconazole. These compounds demonstrated good binding in the active site of the fungal enzyme P450 cytochrome lanosterol 14 α-demethylase. Additionally, ADMET properties of these compounds were analyzed, suggesting they possess drug-like properties and could be optimized as lead compounds for further development (J. Sangshetti, F. Khan, Rashmi S. Chouthe, Manoj G. Damale, D. Shinde, 2014).
Molecular Structure and Interactions
Research into the molecular structure and electronic communication of derivatives has been conducted to understand their interactions and binding mechanisms. For example, the synthesis and molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were explored through X-ray crystallography along with Hirshfeld and DFT calculations. These studies help elucidate the intermolecular interactions controlling molecular packing, crucial for designing molecules with specific biological activities (Ihab Shawish, S. Soliman, M. Haukka, Ali Dalbahi, A. Barakat, A. El‐Faham, 2021).
Antimicrobial and Antioxidant Activities
Several studies have synthesized novel derivatives to evaluate their antimicrobial and antioxidant activities. For instance, thiazolidinone derivatives were synthesized and assessed for their antimicrobial activity against various bacteria and fungi, showing significant antimicrobial properties. These studies contribute to the understanding of the compound's potential in developing new antimicrobial agents (Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-21(2)12-15-19-20-17(23(15)4)13-7-9-24(10-8-13)18(26)14-5-6-16(25)22(3)11-14/h5-6,11,13H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRCDAQZGLKZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide](/img/structure/B5520213.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5520228.png)
![(4S*)-1-[(3'-methoxybiphenyl-3-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5520234.png)
![2-chloro-4-fluoro-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]benzamide](/img/structure/B5520239.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5520245.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5520250.png)
![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5520255.png)

![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5520276.png)
![3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)
![{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol](/img/structure/B5520287.png)
![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)

![N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5520303.png)